molecular formula C16H19FN4O2S B5538203 N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea

N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea

Cat. No. B5538203
M. Wt: 350.4 g/mol
InChI Key: PPBSREVKQMFOST-RYUDHWBXSA-N
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Description

Benzothiazole derivatives are a class of compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. The specific compound , featuring a benzothiazole moiety along with a fluoropyrrolidinyl and a dimethylurea group, suggests a complex structure with unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions at various positions of the benzothiazole ring. For example, Mortimer et al. (2006) discussed the synthesis of fluorinated 2-arylbenzothiazoles, highlighting the role of fluorine substitutions in enhancing the compound's properties. Although the exact synthesis route for the subject compound is not detailed, similar synthetic strategies could be employed, involving key steps such as the activation of the benzothiazole core, introduction of the fluoropyrrolidinyl group, and subsequent attachment of the dimethylurea moiety (Mortimer, Wells, Crochard, Stone, Bradshaw, Stevens, & Westwell, 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the crystal structure of a benzothiazole compound was determined by X-ray diffraction, revealing insights into its conformation and molecular interactions (Yang, Song, Hong, Jin, & Hu, 2005). These analytical techniques can provide detailed information about the stereochemistry, bond lengths, and angles, crucial for understanding the molecular geometry and potential reactivity of the target compound.

Scientific Research Applications

Synthesis and Characterization

N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea and related compounds are often synthesized for various studies. For example, Ekennia et al. (2018) detailed the synthesis and characterization of novel 1,4‐naphthoquinone derivatives and their metal complexes, showing applications in molecular docking and biological activity studies (Ekennia et al., 2018).

Molecular Docking and Biological Activity

These compounds have been utilized in molecular docking studies to predict their interaction with biological targets. For instance, compounds synthesized for their potential biological activities have been analyzed against clinically isolated bacterial strains, showing varied activities, which suggests their potential application in developing antibacterial agents (Ekennia et al., 2018).

Density Functional Theory (DFT) Studies

DFT calculations have been employed to analyze the electronic structure and properties of these compounds, aiding in understanding their chemical behavior and potential biological activity. For example, the second-order perturbation analysis can reveal stronger intermolecular charge transfer, suggesting potential applications in materials science and bioactive molecule development (Ekennia et al., 2018).

Antimicrobial Activities

Several studies have assessed the antimicrobial potential of derivatives of this compound. The synthesis of novel compounds and their testing against microbial strains have identified potent antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Ekennia et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the benzothiazole group is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the functional groups present. Benzothiazoles, for example, can be hazardous if ingested or inhaled, and can cause eye and skin irritation .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activities of benzothiazoles .

properties

IUPAC Name

3-[[(2S,4S)-1-(1,3-benzothiazole-6-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-20(2)16(23)18-7-12-6-11(17)8-21(12)15(22)10-3-4-13-14(5-10)24-9-19-13/h3-5,9,11-12H,6-8H2,1-2H3,(H,18,23)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSREVKQMFOST-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1CC(CN1C(=O)C2=CC3=C(C=C2)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC3=C(C=C2)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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